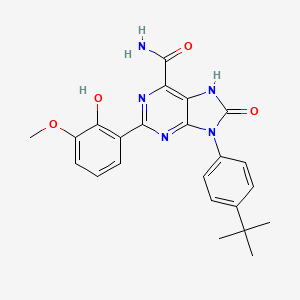
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine characterized by its unique structural features, which include a bulky tert-butyl group and hydroxyl and methoxy substituents on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
- Molecular Formula : C23H23N5O4
- Molecular Weight : Approximately 433.468 g/mol
The presence of the 8-oxo functional group is significant as it enhances the compound's reactivity and biological interactions. The lipophilicity introduced by the tert-butyl and methoxy groups may facilitate better membrane permeability, which is crucial for its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC) . Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth rate of NSCLC cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
A comparative analysis with structurally similar compounds demonstrates that the unique substituents of this compound enhance its anticancer activity (Table 1).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |
| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |
| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Targeting Purinergic Receptors : Given its purine structure, the compound may interact with purinergic receptors, influencing cellular signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Recent publications have documented various experimental setups to evaluate the biological activity of this compound:
- Cell Line Studies : In vitro studies using NSCLC cell lines demonstrated a dose-dependent reduction in cell viability after treatment with this compound.
- Animal Models : Preliminary in vivo studies indicated significant tumor growth inhibition when administered to mice bearing NSCLC xenografts.
- Mechanistic Investigations : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, supporting its role as an apoptosis inducer.
Propriétés
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLIEFJLOJPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














